molecular formula C18H20F3N3O2 B2739080 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1706081-01-7

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2739080
CAS No.: 1706081-01-7
M. Wt: 367.372
InChI Key: PYVGXSDXGMGAEV-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-ylmethyl (oxan-4-ylmethyl) group and linked to a 3-(trifluoromethyl)phenyl moiety via an acetamide bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including acetylcholinesterase inhibition () and insecticidal properties ().

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2/c19-18(20,21)15-3-1-2-14(8-15)9-17(25)23-16-10-22-24(12-16)11-13-4-6-26-7-5-13/h1-3,8,10,12-13H,4-7,9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVGXSDXGMGAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Tetrahydropyran Moiety: This step involves the alkylation of the pyrazole ring with a tetrahydropyran-4-ylmethyl halide in the presence of a base.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This is usually done via a nucleophilic substitution reaction where the pyrazole derivative reacts with a trifluoromethyl-substituted benzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyran moiety.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrazole ring, an oxane moiety, and a trifluoromethyl phenyl group. The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-diketone.
  • Synthesis of the Oxane Moiety : Involves cyclization reactions to form the tetrahydropyran structure.
  • Coupling Reaction : The final product is synthesized by coupling the pyrazole and oxane intermediates with appropriate acetamide derivatives.

Table 1: Key Steps in Synthesis

StepReaction TypeDescription
1Pyrazole FormationReaction of hydrazine with β-diketone
2Oxane SynthesisCyclization of dicarbonyl compounds
3CouplingReaction with acetamide derivatives

Medicinal Chemistry

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide has shown potential as a scaffold for drug development. Its structural components allow for modifications that can enhance therapeutic efficacy against various diseases. For instance, derivatives of this compound have been evaluated for their anticonvulsant activity in animal models, demonstrating significant promise in treating epilepsy .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction processes, which can lead to the development of new compounds with desired properties.

Material Science

In material science, the compound's distinctive structure may be utilized to develop new materials with specific functionalities. For example, its incorporation into polymer matrices could enhance thermal stability or introduce specific electrical properties.

Research indicates that this compound exhibits diverse biological activities. It has been studied for its antimicrobial properties, showing effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated low toxicity to human cells while maintaining potent antibacterial activity .

Case Studies

  • Anticonvulsant Activity : A study evaluated various derivatives of this compound in animal models for their anticonvulsant effects. The results indicated that specific substitutions on the phenyl ring significantly influenced the activity levels observed .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing derivatives containing the trifluoromethyl group, which were tested for their antimicrobial properties. The findings revealed that these compounds exhibited strong growth inhibition against several bacterial strains while showing minimal cytotoxicity .

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The tetrahydropyran moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions at the pyrazole ring, acetamide-linked aryl groups, and biological relevance. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Pyrazole Substitution Acetamide-Linked Aryl Group Molecular Weight (g/mol) Key Biological Activity/Notes Reference
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide Oxan-4-ylmethyl 3-(Trifluoromethyl)phenyl ~385.3 (calculated) Hypothetical enzyme inhibition N/A
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) None (quinazolinone core) 3-Fluorophenethyl 369.34 Acetylcholinesterase inhibitor
Fipronil derivatives (e.g., Zhang et al., 2012) Dichloro/trifluoromethylsulfonyl 2,6-Dichloro-4-(trifluoromethyl)phenyl ~437.3 Insecticidal (GABA receptor antagonist)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 1,5-Dimethyl-3-oxo-2-phenyl 2,4-Dichlorophenyl 402.26 Structural analog of benzylpenicillin
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Tetrahydro-2H-pyran-4-ylmethyl Thiazole-linked fluorophenyl ~541.5 Unspecified (structural similarity)

Substituent Analysis

  • Pyrazole Substitution: The oxan-4-ylmethyl group in the target compound enhances solubility compared to halogenated pyrazole derivatives (e.g., Fipronil analogs) .
  • Acetamide-Linked Aryl Group : The 3-(trifluoromethyl)phenyl group increases lipophilicity and metabolic stability relative to fluorophenyl () or dichlorophenyl () analogs. The trifluoromethyl group’s electron-withdrawing properties may enhance binding to hydrophobic enzyme pockets .

Crystallographic and Conformational Data

  • Molecular Conformation : highlights that dihedral angles between aryl groups (e.g., 48.45° for dichlorophenyl-pyrazole) influence molecular packing and hydrogen bonding . The target compound’s oxan-4-ylmethyl group may impose distinct torsional constraints, affecting its binding mode.

Key Research Findings and Implications

Structural Flexibility : The oxan-4-ylmethyl group offers a balance of lipophilicity and polarity, distinguishing it from purely aromatic (e.g., phenyl) or halogenated pyrazole derivatives.

Pharmacological Potential: Trifluoromethylphenyl-containing compounds (e.g., AMG 517 in ) target G-protein coupled receptors , suggesting the target compound may interact with similar pathways.

Synthetic Feasibility : Established methods for acetamide coupling () and pyrazole functionalization () support scalable synthesis.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)phenyl]acetamide, a compound characterized by its unique chemical structure, has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 1705927-05-4

The compound features a pyrazole ring, an oxane moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Furthermore, the trifluoromethyl group enhances lipophilicity and bioactivity, potentially improving the compound's pharmacokinetic properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study comparing various pyrazole derivatives, certain compounds showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Trifluoromethyl-substituted phenyl derivatives have been shown to possess potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate strong bactericidal effects, with some exhibiting low toxicity towards human cells .

3. Anticonvulsant Activity

Preliminary studies suggest that pyrazole derivatives may have anticonvulsant properties. Compounds structurally related to this compound have been synthesized and evaluated in animal models, showing potential efficacy in reducing seizure activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition) .
Burguete et al. (2020)Reported on the antimicrobial efficacy of pyrazole derivatives against E. coli and S. aureus, highlighting the importance of the aliphatic amide pharmacophore .
Abdel-Hafez et al. (2020)Developed pyrazole-NO hybrid molecules that demonstrated notable anti-inflammatory and antibacterial activities .

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